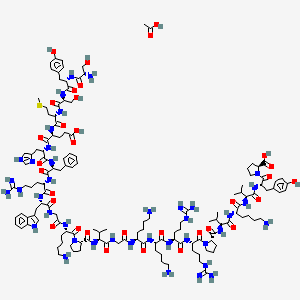
2-Amino-5,5-dimethylhexanamide hydrochloride
Übersicht
Beschreibung
2-Amino-5,5-dimethylhexanamide hydrochloride is a chemical compound with the CAS Number: 1786251-60-2 . It has a molecular weight of 194.7 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC Name of the compound is 2-amino-5,5-dimethylhexanamide hydrochloride . The InChI Code is 1S/C8H18N2O.ClH/c1-8(2,3)5-4-6(9)7(10)11;/h6H,4-5,9H2,1-3H3,(H2,10,11);1H .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . The molecular weight of the compound is 194.7 .Wissenschaftliche Forschungsanwendungen
Chemical and Enzymatic Reaction Studies
2-Amino-5,5-dimethylhexanamide hydrochloride is used as a model compound for studying chemical and enzymatic reactions. For instance, it is employed in the synthesis of 2-amino-4-hydroxy-5,6-dimethyl-5,6,7,8-tetrahydropteridine, a compound useful for studying reactions of 5-methyl tetrahydrofolate, an important biological molecule involved in various cellular processes (Whiteley, Drais, & Huennekens, 1969).
Photodynamic Therapy Applications
In the field of photodynamic therapy, 2-Amino-5,5-dimethylhexanamide hydrochloride-related compounds have been researched for their potential in enhancing the dermal bioavailability of active substances. For example, poloxamer 407-based systems containing 5-aminolevulinic acid, a compound structurally related to 2-Amino-5,5-dimethylhexanamide hydrochloride, demonstrate promising results in permeation enhancement (van Hemelrijck & Müller-Goymann, 2012).
Synthesis and Analytical Techniques
2-Amino-5,5-dimethylhexanamide hydrochloride and its analogs are also significant in the development of new synthetic and analytical techniques. For instance, methods for the synthesis of novel psychoactive substances and their identification through analytical techniques, such as nuclear magnetic resonance and mass spectrometry, have been explored (Power et al., 2015).
Combustion Chemistry Research
Research in combustion chemistry has investigated compounds like 2,5-dimethylhexane, which are structurally related to 2-Amino-5,5-dimethylhexanamide hydrochloride. These studies focus on understanding the combustion characteristics of iso-paraffinic molecular structures, which are key to developing efficient and cleaner burning fuels (Sarathy et al., 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-amino-5,5-dimethylhexanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.ClH/c1-8(2,3)5-4-6(9)7(10)11;/h6H,4-5,9H2,1-3H3,(H2,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTNISIEPXFCPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC(C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5,5-dimethylhexanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![tert-butyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate, acetic acid](/img/structure/B1383379.png)
![[2-(Propan-2-yl)oxolan-3-yl]methanamine hydrochloride](/img/structure/B1383380.png)

![3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1383384.png)

![[4-(prop-2-yn-1-yloxy)cyclohexyl]methanol, Mixture of diastereomers](/img/structure/B1383387.png)
![8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride](/img/structure/B1383388.png)

